molecular formula C12H12O2 B11908063 2,3,7-Trimethyl-4H-1-benzopyran-4-one CAS No. 106949-32-0

2,3,7-Trimethyl-4H-1-benzopyran-4-one

Cat. No.: B11908063
CAS No.: 106949-32-0
M. Wt: 188.22 g/mol
InChI Key: ZUFWUUODOHMEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7-Trimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Trimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone .

Industrial Production Methods

Industrial production of 2,3,7-Trimethyl-4H-chromen-4-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antioxidant properties.

    Medicine: It has shown potential as an anticancer and anti-inflammatory agent.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,3,7-Trimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7-Trimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives .

Properties

CAS No.

106949-32-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,3,7-trimethylchromen-4-one

InChI

InChI=1S/C12H12O2/c1-7-4-5-10-11(6-7)14-9(3)8(2)12(10)13/h4-6H,1-3H3

InChI Key

ZUFWUUODOHMEON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.